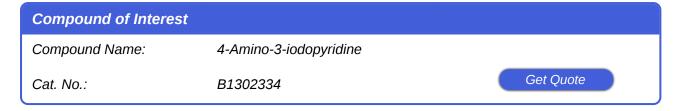


# Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **4-Amino-3-iodopyridine**. This versatile heterocyclic intermediate is a key building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics and outlines experimental protocols for its synthesis and analysis, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.

# **Physicochemical Properties**

**4-Amino-3-iodopyridine** is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with an amino group at the 4-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in organic chemistry.[1][2]

#### **General Properties**

A summary of the key physicochemical properties of **4-Amino-3-iodopyridine** is presented in Table 1. It is important to note that while some properties have been experimentally determined and are reported in the literature and by chemical suppliers, others, such as the boiling point



and pKa, are not readily available and are therefore estimated based on data from structurally related compounds.

Table 1: Physicochemical Properties of 4-Amino-3-iodopyridine

Property	Value	Source/Comment
Molecular Formula	C5H5IN2	[1][3]
Molecular Weight	220.01 g/mol	[1][3]
Appearance	White to almost white powder to crystal	[1]
Melting Point	95-100 °C	[1][4]
Boiling Point	Not experimentally determined. Estimated to be >300 °C.	Based on related compounds.
Solubility	Not experimentally determined.  Predicted to have some solubility in polar organic solvents.	Based on analogs like 4- aminopyridine which is soluble in water.[5]
рКа	Not experimentally determined.	-
LogP (calculated)	1.2684	[3]
Topological Polar Surface Area (TPSA)	38.91 Ų	[3]
CAS Number	88511-27-7	[1][3]

# **Spectral Data**

While a comprehensive public database of the spectra for **4-Amino-3-iodopyridine** is not available, spectral data for the isomeric 3-Amino-4-iodopyridine can provide some insights into the expected spectral characteristics.[6] For definitive identification, it is recommended to acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data on a purified sample.

# **Synthesis and Reactivity**



**4-Amino-3-iodopyridine** is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthesis typically involves the iodination of a protected 4-aminopyridine derivative, followed by deprotection.

## **Synthetic Workflow**

A plausible synthetic route to **4-Amino-3-iodopyridine**, based on the synthesis of the related 3-Amino-4-iodopyridine, is outlined below.[7] This multi-step process involves protection of the amino group, directed ortho-metalation and iodination, followed by deprotection.



Click to download full resolution via product page

Caption: Synthetic workflow for **4-Amino-3-iodopyridine**.

# Experimental Protocol: Synthesis of 3-Amino-4-iodopyridine (as an illustrative example)

The following protocol for the synthesis of the isomeric 3-Amino-4-iodopyridine provides a detailed experimental framework that can be adapted for the synthesis of **4-Amino-3-iodopyridine**.[7]

Step 1: Protection of the Amino Group To a solution of 3-aminopyridine in a suitable solvent (e.g., a mixture of THF and  $Et_2O$ ), pivaloyl chloride and a base such as triethylamine ( $Et_3N$ ) are slowly added at a controlled temperature.[7] The reaction mixture is stirred for a specified time, and after completion, the product, 2,2-dimethyl-N-pyridin-3-ylpropionamide, is isolated by filtration and evaporation of the solvent.[7]

Step 2: Iodination The protected aminopyridine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -70 °C) under an inert atmosphere.[7] A strong base such as n-butyllithium is added dropwise, followed by stirring to facilitate metalation.[7] A solution of iodine in THF is then slowly added, and the reaction is allowed to warm to room temperature and stir overnight.[7] The reaction is quenched, and the iodinated intermediate is extracted and purified.[7]



Step 3: Deprotection The N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide is heated in an acidic aqueous solution (e.g., 3M HCl) for an extended period.[7] After completion, the reaction mixture is washed, and the pH is adjusted to basic to liberate the free amine.[7] The final product, 3-Amino-4-iodopyridine, is then extracted and purified.[7]

# **Analytical Methods**

The purity and identity of **4-Amino-3-iodopyridine** can be assessed using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

## **High-Performance Liquid Chromatography (HPLC)**

While a specific validated HPLC method for **4-Amino-3-iodopyridine** is not publicly available, a general method for aminopyridines can be adapted. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[8] Detection is commonly performed using a UV detector.

Workflow for HPLC Method Development:



Click to download full resolution via product page

Caption: HPLC analysis workflow for **4-Amino-3-iodopyridine**.

# Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group may be necessary to improve volatility and chromatographic performance, although direct analysis is also possible.[8] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

Protocol Outline for GC-MS Analysis:



- Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) or other appropriate derivatizing reagent.[8]
- Injection: Inject a small volume of the prepared sample into the GC.
- Separation: Utilize a temperature program to separate the components on the capillary column.
- Detection: The eluting components are detected by a mass spectrometer, which provides both mass and fragmentation information for structural elucidation.

# **Applications in Research and Development**

**4-Amino-3-iodopyridine** is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2]

## **Pharmaceutical Development**

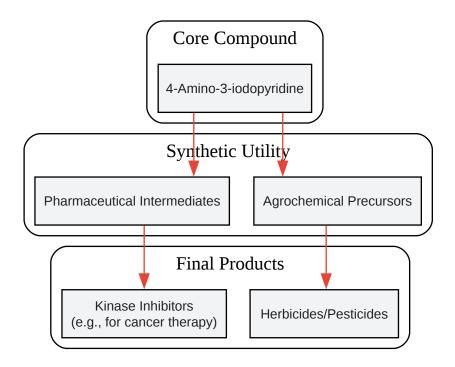
This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of kinase inhibitors for cancer therapy.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and the amino and iodo groups on **4-Amino-3-iodopyridine** provide convenient handles for further chemical modifications to explore structure-activity relationships.

#### **Agrochemical Synthesis**

In the agrochemical sector, **4-Amino-3-iodopyridine** is utilized in the synthesis of novel herbicides and pesticides.[2] The specific substitution pattern on the pyridine ring can be tailored to design molecules with high efficacy and selectivity against target pests or weeds.

Logical Relationship of Applications:





Click to download full resolution via product page

Caption: Applications of **4-Amino-3-iodopyridine**.

# Conclusion

**4-Amino-3-iodopyridine** is a synthetically versatile molecule with significant potential in drug discovery and agrochemical development. While some of its physicochemical properties are well-documented, further experimental investigation into its boiling point, pKa, and solubility would be beneficial for process optimization. The synthetic and analytical protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers working with this important chemical intermediate. Its role as a building block for high-value molecules underscores its importance in the field of organic and medicinal chemistry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. chemimpex.com [chemimpex.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemscene.com [chemscene.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1302334#physicochemical-properties-of-4-amino-3-iodopyridine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com